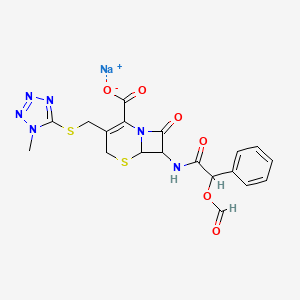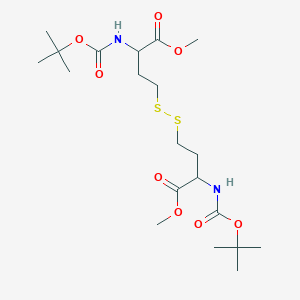![molecular formula C19H14N4O6 B13383960 2,6-bis[(2-carboxyphenyl)amino]pyrimidine-4-carboxylic Acid](/img/structure/B13383960.png)
2,6-bis[(2-carboxyphenyl)amino]pyrimidine-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-bis[(2-carboxyphenyl)amino]pyrimidine-4-carboxylic Acid is a complex organic compound that features a pyrimidine core substituted with carboxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis[(2-carboxyphenyl)amino]pyrimidine-4-carboxylic Acid typically involves multi-step organic reactions. One common method includes the condensation of 2,6-diaminopyrimidine with 2-carboxybenzaldehyde under acidic conditions, followed by oxidation to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-bis[(2-carboxyphenyl)amino]pyrimidine-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic rings or the pyrimidine core.
Applications De Recherche Scientifique
2,6-bis[(2-carboxyphenyl)amino]pyrimidine-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its structural versatility.
Mécanisme D'action
The mechanism by which 2,6-bis[(2-carboxyphenyl)amino]pyrimidine-4-carboxylic Acid exerts its effects involves its ability to form stable complexes with metal ions and interact with biological macromolecules. The molecular targets include enzymes and receptors, where the compound can inhibit or modulate their activity. The pathways involved often include signal transduction and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Pyridinedicarboxylic Acid:
2-Amino-6-methylpyrimidine-4-carboxylic Acid: This compound has a similar pyrimidine core but different substituents.
Uniqueness
2,6-bis[(2-carboxyphenyl)amino]pyrimidine-4-carboxylic Acid is unique due to its dual carboxyphenyl substitution, which imparts distinct chemical and biological properties. This structural feature allows for diverse interactions with metal ions and biological targets, making it a versatile compound in various research fields.
Propriétés
Formule moléculaire |
C19H14N4O6 |
|---|---|
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
2,6-bis(2-carboxyanilino)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C19H14N4O6/c24-16(25)10-5-1-3-7-12(10)20-15-9-14(18(28)29)22-19(23-15)21-13-8-4-2-6-11(13)17(26)27/h1-9H,(H,24,25)(H,26,27)(H,28,29)(H2,20,21,22,23) |
Clé InChI |
XGPGAYNPTTXYNR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NC2=NC(=NC(=C2)C(=O)O)NC3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Acetyl-5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B13383888.png)




![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B13383911.png)


![2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13383928.png)

![4-[(4-Methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13383948.png)

![2-(7-Aminoimidazo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13383965.png)
![4-[(Tert-butyldimethylsilyloxy)methyl]-2,2-dimethyltetrahydro-3AH-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B13383973.png)
